molecular formula C32H17ClN8 B13744567 Chloro-29H,31H-phthalocyanine CAS No. 80935-96-2

Chloro-29H,31H-phthalocyanine

Cat. No.: B13744567
CAS No.: 80935-96-2
M. Wt: 549.0 g/mol
InChI Key: CJVIJSBNZVSZNE-UHFFFAOYSA-N
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Description

Chloro-29H,31H-phthalocyanine is a synthetic macrocyclic compound that belongs to the phthalocyanine family. It is characterized by a large, planar, aromatic ring system composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is widely used in various applications due to its chemical stability and unique optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-29H,31H-phthalocyanine can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as aluminum chloride, under high-temperature conditions. The reaction typically requires a solvent like quinoline or dimethylformamide and a catalyst such as lithium diisopropylamide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

Chloro-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of chloro-29H,31H-phthalocyanine involves its ability to generate reactive oxygen species (ROS) when exposed to light. This property makes it effective as a photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells. The molecular pathways involved include the activation of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro-29H,31H-phthalocyanine stands out due to its chlorine substitution, which enhances its chemical reactivity and stability. This makes it particularly useful in applications requiring robust performance under harsh conditions .

Properties

CAS No.

80935-96-2

Molecular Formula

C32H17ClN8

Molecular Weight

549.0 g/mol

IUPAC Name

32-chloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32H17ClN8/c33-23-15-7-14-22-24(23)32-40-30-21-13-6-5-12-20(21)28(38-30)36-26-17-9-2-1-8-16(17)25(34-26)35-27-18-10-3-4-11-19(18)29(37-27)39-31(22)41-32/h1-15H,(H2,34,35,36,37,38,39,40,41)

InChI Key

CJVIJSBNZVSZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)NC6=NC(=NC7=NC(=NC2=N3)C8=CC=CC=C87)C9=C6C(=CC=C9)Cl

Origin of Product

United States

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